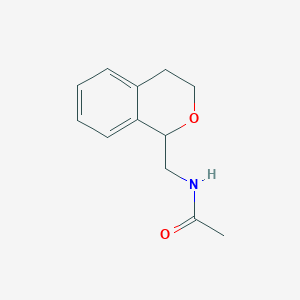

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide

Description

Contextual Chemical Classification and Structural Features

The chemical identity of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide is defined by its two primary structural components: the dihydroisochromene scaffold and the acetamide (B32628) moiety.

The dihydroisochromene core is a bicyclic ether, a class of heterocyclic compounds that are prevalent in a variety of natural products and synthetic molecules with significant biological activity. Isochromene derivatives are noted for their potential as antitumor, antifungal, and antimicrobial agents. The synthesis of isochromene and its derivatives can be achieved through various methods, including the electrochemical cyclization of 2-ethynylbenzaldehydes and palladium-catalyzed reactions. The structural rigidity and defined stereochemistry of the dihydroisochromene scaffold make it an attractive framework for the design of targeted therapeutic agents.

Table 1: Examples of Biologically Active Isochromene Derivatives

| Compound Class | Biological Activity | Reference |

| Isochromene Derivatives | Antitumor, Antifungal, Antibacterial, Antimicrobial | |

| 1H-benzo[f]chromenes | Anticancer, Topoisomerase I and II inhibitors | |

| Chromene-based Chalcones | Antileishmanial | |

| Chromene-Azo Sulfonamides | Anticancer (EGFR inhibitors) |

This table is interactive and can be sorted by column.

The acetamide group (CH₃CONH-) is a common functional group in medicinal chemistry, valued for its ability to form hydrogen bonds and its role in molecular recognition. It is present in numerous approved drugs and serves various purposes, from enhancing solubility to acting as a bioisosteric replacement for other functional groups. The amide bond is a fundamental component of peptides and proteins, and its presence in a drug molecule can influence its binding to biological targets. Furthermore, the acetamide functional group is amenable to prodrug design, which can improve the pharmacokinetic properties of a drug.

Table 2: Roles of the Acetamide Moiety in Drug Design

| Role | Description | Examples of Drug Classes |

| Hydrogen Bonding | Acts as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating interactions with biological targets. | Various, including enzyme inhibitors and receptor antagonists. |

| Bioisosteric Replacement | Can replace other functional groups to improve potency, stability, or pharmacokinetic profiles. | Adenosine (B11128) A2A receptor antagonists. |

| Prodrug Design | Can be incorporated into prodrugs that are hydrolyzed in vivo to release the active drug. | COX-II inhibitors. |

| Structural Scaffold | Serves as a core component in the design of new therapeutic agents. | HIV-1 NNRTIs, antimycobacterial agents. |

This table is interactive and can be sorted by column.

The integration of the dihydroisochromene scaffold with the acetamide moiety in this compound creates a molecule with a distinct three-dimensional structure. The flexible methylene (B1212753) linker allows the acetamide group to orient itself in various conformations relative to the rigid dihydroisochromene ring system. This conformational flexibility could be crucial for its interaction with biological targets. The combined lipophilic character of the dihydroisochromene and the polar nature of the acetamide group may result in a balanced physicochemical profile, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Rationale for Research and Potential Academic Significance

The study of novel heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. The unique structure of this compound provides a strong rationale for further investigation.

Heterocyclic compounds have a rich history in medicinal chemistry, forming the basis for a vast number of therapeutic agents. The development of organic chemistry in the 1800s paved the way for the synthesis and study of these molecules. Many naturally occurring and synthetic heterocycles, such as quinoline, indole, and pyrazole (B372694) derivatives, have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The continued exploration of new heterocyclic scaffolds is driven by the need for more effective and safer drugs to treat a multitude of diseases.

Given the known biological activities of both dihydroisochromene and acetamide derivatives, there are several unexplored research avenues for this compound and related compounds.

Anticancer Activity: Both chromene and acetamide derivatives have been investigated for their anticancer properties. Therefore, it would be logical to screen this compound against a panel of cancer cell lines to determine its cytotoxic potential.

Antimicrobial and Antifungal Activity: The isochromene scaffold is associated with antimicrobial and antifungal effects. Investigating the efficacy of this compound against various bacterial and fungal strains could reveal new therapeutic applications.

Enzyme Inhibition: The acetamide moiety is a key feature in many enzyme inhibitors. Molecular modeling and in vitro assays could be employed to identify potential enzyme targets for this compound.

Neurological Activity: Some heterocyclic compounds exhibit activity in the central nervous system. Exploring the potential neurological effects of this structural class could lead to the discovery of new treatments for neurological disorders.

The synthesis of a library of derivatives based on this scaffold, with modifications to both the dihydroisochromene ring and the acetamide side chain, would be a valuable strategy to establish structure-activity relationships and optimize for specific biological targets.

Theoretical Frameworks for Predicting Activity and Reactivity

Computational modeling serves as a powerful tool to forecast the behavior of molecules like this compound at a molecular level. The primary theoretical frameworks employed for this purpose include Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking simulations, and Density Functional Theory (DFT) calculations. These in-silico approaches provide critical insights that complement and guide experimental research. elsevierpure.comcreative-biostructure.com

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.orgnih.gov The fundamental principle is that the variations in the activity of compounds within a series are dependent on the changes in their molecular features. longdom.org For a molecule like this compound, a QSAR model could be developed using a dataset of related isochroman (B46142) derivatives with known biological activities. researchgate.netnih.gov

The process involves calculating a set of numerical values known as molecular descriptors for each compound. mdpi.com These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Lipophilicity: Often represented by LogP, which influences membrane permeability and transport.

Electronic Properties: Parameters like dipole moment and polarizability, which affect molecular interactions.

Steric Properties: Descriptors such as molecular weight, volume, and surface area, which relate to how the molecule fits into a binding site.

Once calculated, these descriptors are used to build a statistical model that relates them to the observed biological activity. nih.govmdpi.com This model, after rigorous validation, can then be used to predict the activity of new or untested compounds, including this compound, thereby guiding the design of more potent analogs. creative-biostructure.commdpi.com

| Analog | LogP (Lipophilicity) | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Predicted Activity (IC₅₀, µM) |

|---|---|---|---|---|

| Analog 1 (R=H) | 2.1 | 191.24 | 41.5 | 15.2 |

| Analog 2 (R=Cl) | 2.8 | 225.68 | 41.5 | 8.5 |

| Analog 3 (R=OCH₃) | 1.9 | 221.27 | 50.7 | 12.1 |

| Target Compound | 2.3 | 219.28 | 49.3 | (Predicted) |

Table 1. Illustrative QSAR data for a hypothetical series of isochroman derivatives. The model built from analogs could predict the activity of the target compound.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it interacts with a second molecule (the receptor), which is typically a protein or enzyme. researchgate.netresearchgate.net This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. researchgate.netmdpi.com

For this compound, a docking simulation would involve placing the 3D structure of the compound into the binding site of a known or hypothesized protein target. An algorithm then samples numerous possible conformations and orientations of the ligand within the binding site, and a scoring function is used to estimate the binding energy for each pose. mdpi.com A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net The results can reveal key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex, providing crucial insights for structural optimization. nih.gov

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Target Compound | Enzyme X | -8.2 | Tyr84, Ser122, Phe259 |

| Reference Inhibitor | Enzyme X | -9.5 | Tyr84, Asp121, Phe259 |

| Target Compound | Receptor Y | -6.5 | Leu110, Val114 |

| Reference Agonist | Receptor Y | -7.1 | Leu110, Trp201 |

Table 2. Example of molecular docking results predicting the binding affinity of this compound against hypothetical biological targets compared to known reference molecules.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. consensus.appnih.gov In medicinal chemistry, DFT is employed to calculate a wide range of molecular properties and reactivity descriptors that can predict a molecule's chemical behavior. nih.govfrontiersin.org

By applying DFT calculations to this compound, one can determine its optimized 3D geometry and electronic properties. nih.gov Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MESP) map, which visualizes the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net This information is vital for predicting sites of metabolic transformation and understanding how the molecule might react with biological nucleophiles or electrophiles. nih.gov

| Descriptor | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability |

| Most Negative Potential (MESP) | -55 kcal/mol | Located on the carbonyl oxygen, predicting a site for hydrogen bonding or electrophilic attack. |

Table 3. Hypothetical DFT-derived reactivity descriptors for this compound, providing insights into its chemical reactivity and interaction sites.

Together, these theoretical frameworks provide a comprehensive in-silico assessment of a compound's potential before significant resources are committed to its synthesis and biological testing.

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9(14)13-8-12-11-5-3-2-4-10(11)6-7-15-12/h2-5,12H,6-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSYAWQXPOVLAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1C2=CC=CC=C2CCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385477 | |

| Record name | N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50683-59-5 | |

| Record name | N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide

A retrosynthetic analysis of the target molecule, this compound, reveals two primary strategic disconnections. The first disconnection is at the amide bond, which simplifies the molecule into a 1-(aminomethyl)-3,4-dihydro-1H-isochromene intermediate and an acetylating agent. The second key disconnection breaks the dihydroisochromene ring, typically at the C1-O bond and the C4a-C8a bond, leading to simpler acyclic precursors. This analysis forms the basis for designing a convergent and efficient synthetic strategy.

Approaches to the Dihydroisochromene Core Synthesis

The formation of the 3,4-dihydro-1H-isochromene scaffold is a critical step in the synthesis. Several modern synthetic methods can be employed to construct this heterocyclic core.

Rhodium-Catalyzed Oxidative Coupling:

Rhodium-catalyzed C-H activation and annulation reactions represent a powerful tool for the synthesis of various heterocyclic systems. nih.govorganic-chemistry.orgrsc.org This approach can be applied to the synthesis of the dihydroisochromene core, typically involving the reaction of an aromatic compound bearing a directing group with an alkyne or alkene. The rhodium catalyst facilitates the ortho-C-H activation of the aromatic ring, followed by insertion of the coupling partner and subsequent annulation to form the desired heterocyclic ring system. researchgate.net While specific examples for the direct synthesis of the 3,4-dihydro-1H-isochromene core via this method are not extensively documented in readily available literature, the general principles of rhodium-catalyzed C-H functionalization suggest its potential applicability. nih.govorganic-chemistry.orgrsc.org

Electrophilic Cyclization:

Electrophilic cyclization is a widely used and effective method for the synthesis of isochromene derivatives. This strategy typically involves the intramolecular cyclization of an ortho-alkynylbenzyl alcohol or a related derivative. The reaction is initiated by an electrophile, which activates the alkyne for nucleophilic attack by the tethered hydroxyl group.

A common approach involves the iodocyclization of 2-(1-alkynyl)benzylic alcohols. The reaction proceeds under mild conditions, often using iodine (I2) as the electrophile and a base such as sodium bicarbonate (NaHCO3) in a solvent like acetonitrile (MeCN). The regioselectivity of the cyclization (6-endo-dig vs. 5-exo-dig) is influenced by the substitution pattern of the starting material. For primary or secondary benzylic alcohols, the 6-endo-dig pathway is generally favored, leading to the formation of the desired isochromene ring.

| Entry | Substrate | Electrophile | Base | Solvent | Product | Yield (%) |

| 1 | 2-(Phenylethynyl)benzyl alcohol | I2 | NaHCO3 | MeCN | 4-Iodo-3-phenyl-1H-isochromene | 95 |

| 2 | 2-(p-Tolylethynyl)benzyl alcohol | I2 | NaHCO3 | MeCN | 4-Iodo-3-(p-tolyl)-1H-isochromene | 92 |

| 3 | 2-(Cyclohexylethynyl)benzyl alcohol | I2 | NaHCO3 | MeCN | 3-Cyclohexyl-4-iodo-1H-isochromene | 88 |

| Table 1: Examples of Iodocyclization for the Synthesis of Isochromene Derivatives. |

The resulting 1H-isochromene can then be reduced to the desired 3,4-dihydro-1H-isochromene core.

Ring-closing metathesis (RCM) is a powerful and versatile method for the construction of cyclic compounds, including heterocycles. The application of RCM to the synthesis of the dihydroisochromene core would involve an appropriately designed diene precursor. A plausible precursor would be an ortho-alkenylphenyl allyl ether. Upon treatment with a suitable ruthenium-based catalyst, such as a Grubbs' catalyst, the diene would undergo intramolecular metathesis to form the dihydroisochromene ring with the expulsion of a small olefin like ethylene. This method is valued for its functional group tolerance and its ability to form various ring sizes.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. nih.gov While specific MCRs for the direct assembly of the unsubstituted 3,4-dihydro-1H-isochromene core are not prominently reported, various MCRs are known to produce highly substituted chromene and isochromene derivatives. researchgate.netjwent.net For instance, a one-pot synthesis of 3,4-dihydropyrano[c]chromene derivatives has been achieved through a three-component reaction of an aromatic aldehyde, malononitrile, and a dimedone derivative, showcasing the potential of MCRs in constructing related heterocyclic systems. jwent.net The development of a novel MCR for the direct synthesis of the desired dihydroisochromene scaffold remains an area of interest in synthetic chemistry.

Introduction of the Acetamide (B32628) Side Chain

Once the 1-(aminomethyl)-3,4-dihydro-1H-isochromene intermediate is obtained, the final step is the introduction of the acetamide side chain. This is typically achieved through a standard amidation reaction.

Amidation can be effectively carried out by reacting the primary amine of the isochromene intermediate with an acetylating agent such as acetyl chloride or acetic anhydride.

Coupling of amines with acid chlorides: The reaction of a primary amine with acetyl chloride is a rapid and generally high-yielding method for forming an amide bond. The reaction is typically performed in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. Common solvents for this transformation include dichloromethane (DCM) or tetrahydrofuran (THF).

Coupling of amines with acid anhydrides: Acetic anhydride is another common and effective acetylating agent. The reaction with a primary amine proceeds readily, often with gentle heating or at room temperature. A base is also typically used to scavenge the acetic acid byproduct. This method is often preferred due to the less corrosive nature of the byproduct compared to HCl. youtube.com

The choice between acetyl chloride and acetic anhydride often depends on the specific substrate and desired reaction conditions, with acetic anhydride being generally less reactive and easier to handle. researchgate.net

| Entry | Amine Substrate | Acetylating Agent | Base | Solvent | Product |

| 1 | Benzylamine | Acetyl chloride | Triethylamine | DCM | N-Benzylacetamide |

| 2 | Aniline | Acetic anhydride | Pyridine | - | Acetanilide |

| 3 | 1-(Aminomethyl)-3,4-dihydro-1H-isochromene | Acetyl chloride / Acetic anhydride | Base (e.g., Triethylamine) | Aprotic solvent (e.g., DCM) | This compound |

| Table 2: General Conditions for Amidation Reactions. |

The final product, this compound, can be purified using standard techniques such as recrystallization or column chromatography.

Post-Cyclization Functionalization

Once the 3,4-dihydro-1H-isochromene ring is formed, subsequent modifications can be performed to introduce further complexity. These late-stage functionalizations are crucial for creating diverse derivatives. For instance, isochromene intermediates, which can be reduced to the dihydro-isochromene core, possess a vinyl ether moiety. This functionality is ripe for further chemical transformation, allowing for the synthesis of densely functionalized isochroman (B46142) derivatives. acs.orgacs.orgnih.gov

One documented strategy involves the oxidative cleavage of related isochromene structures. Gold-catalyzed oxidative cyclization of certain precursors yields 1H-isochromene derivatives with an exocyclic double bond. This bond can then be subjected to oxidative cleavage, a transformation that leads to the formation of isocoumarins. organic-chemistry.org Such a strategy highlights how the isochromene core, once formed, can be a template for subsequent oxidative modifications to generate different heterocyclic systems.

Stereoselective Synthesis

Controlling the stereochemistry at the C1 position is paramount in synthesizing enantiomerically pure this compound. Various asymmetric strategies have been developed to achieve this.

A significant breakthrough in the synthesis of chiral isochromenes involves the organocatalytic enantioselective intramolecular oxa-Michael reaction. acs.orgnih.gov This method utilizes enols generated in situ from o-homoformyl chalcones, which then undergo cyclization. A bifunctional organocatalyst, such as a squaramide-containing tertiary amine, effectively activates the substrate to yield chiral isochromenes with moderate to excellent enantioselectivities. acs.orgacs.orgnih.gov The resulting chiral isochromene can then be reduced to the corresponding 3,4-dihydro-1H-isochromene.

The effectiveness of this organocatalytic approach is demonstrated across various substrates, as detailed in the table below.

| Entry | R¹ | R² | Catalyst | Yield (%) | ee (%) |

| 1 | Phenyl | H | Quinine-derived squaramide | 50 | 90 |

| 2 | 4-Chlorophenyl | H | Quinine-derived squaramide | 62 | 92 |

| 3 | 4-Nitrophenyl | H | Quinine-derived squaramide | 75 | 95 |

| 4 | 2-Naphthyl | H | Quinine-derived squaramide | 55 | 91 |

| 5 | Phenyl | Methyl | Quinine-derived squaramide | 48 | 88 |

| Data derived from studies on organocatalytic enantioselective intramolecular oxa-Michael reactions. acs.org |

Achieving diastereoselective control is crucial when the target molecule contains multiple stereocenters. For 1-substituted 3,4-dihydro-1H-isochromenes, if a second chiral center exists in the molecule, the introduction of the side chain at C1 must be controlled to favor the desired diastereomer. This can be achieved by using a chiral precursor that already contains the side chain, which then undergoes a diastereoselective cyclization. Alternatively, a pre-existing chiral isochromene core can be reacted to build the side chain, with the stereochemistry at C1 directing the formation of new stereocenters. For instance, the alkylation of an enolate derived from a chiral amide attached to the isochromene core can proceed with high diastereoselectivity, influenced by the steric hindrance of the chiral director.

Stereoselective synthesis heavily relies on chiral auxiliaries and organocatalysts to control the formation of chiral centers. wikipedia.orgsigmaaldrich.com

Chiral Auxiliary Strategies A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. wikipedia.org After serving its purpose, the auxiliary is removed. Common examples include oxazolidinones (popularized by David Evans) and pseudoephedrine. wikipedia.orgnih.gov In the context of synthesizing the target compound, a chiral auxiliary could be attached to a precursor molecule. For example, a carboxylic acid precursor could be converted to a chiral pseudoephedrine amide. Deprotonation followed by reaction with an electrophile would proceed diastereoselectively, guided by the chiral auxiliary. wikipedia.org Subsequent cleavage of the auxiliary would yield an enantiomerically enriched intermediate ready for cyclization or further modification.

| Chiral Auxiliary Type | Common Precursor | Key Feature |

| Oxazolidinones | Amino acids, amino alcohols | Forms a chiral imide; substituents on the oxazolidinone ring direct alkylation or aldol reactions. |

| Pseudoephedrine | (1S,2S)-(+)-Pseudoephedrine | Forms a chiral amide; the enolate alkylation is highly diastereoselective. wikipedia.orgnih.gov |

| Camphorsultam | Camphorsulfonic acid | Provides excellent stereocontrol in a variety of reactions, including alkylations and Diels-Alder reactions. |

| SAMP/RAMP | (S)-proline / (R)-glutamic acid | Used to form chiral hydrazones for asymmetric alkylation of ketones and aldehydes. |

Organocatalytic Strategies As mentioned previously (2.2.1), organocatalysis provides a powerful method for enantioselective synthesis of the isochromene core. acs.orgnih.gov Chiral bifunctional catalysts, such as those based on squaramide and a tertiary amine, activate substrates through non-covalent interactions (e.g., hydrogen bonding). acs.org This activation facilitates a highly ordered transition state for the intramolecular oxa-Michael addition, leading to high levels of enantioselectivity in the cyclized product. acs.orgacs.orgnih.gov This approach avoids the need for attaching and removing a covalent chiral auxiliary.

Chemical Reactivity and Derivatization

The 3,4-dihydro-1H-isochromene ring system possesses distinct reactive sites that allow for a variety of chemical transformations.

The isochroman ring system is essentially a cyclic benzylic ether. This structure imparts specific reactivity.

Aromatic Electrophilic Substitution: The benzene ring of the isochroman core can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The ether oxygen is an ortho-, para-directing group, influencing the position of substitution.

Benzylic Functionalization: The C4 position is a benzylic methylene (B1212753) group. It can be a site for radical halogenation or oxidation to a ketone (an isochromanone).

Ring Opening: As a benzylic ether, the C1-O bond can be cleaved under certain conditions. Strong acids or Lewis acids can promote ring opening. For example, treatment with reagents like trimethylsilyl iodide (TMSI) can cleave the ether linkage.

Oxidation: Strong oxidizing agents can lead to the oxidation of the isochroman ring, potentially leading to cleavage of the heterocyclic ring and formation of dicarboxylic acid derivatives of benzene.

The table below summarizes some potential reactions.

| Reaction Type | Reagent(s) | Position(s) Affected | Product Type |

| Nitration | HNO₃, H₂SO₄ | Aromatic Ring (C6, C8) | Nitroisochroman |

| Bromination | Br₂, FeBr₃ | Aromatic Ring (C6, C8) | Bromoisochroman |

| Benzylic Oxidation | CrO₃, KMnO₄ | C4 | Isochroman-4-one (B1313559) |

| Ether Cleavage | HBr, HI, TMSI | C1-O bond | Halogenated phenethyl alcohol derivative |

Transformations of the Acetamide Functional Group

The acetamide functional group (-NHCOCH₃) offers several avenues for chemical modification, primarily at the amide nitrogen and the adjacent methylenic carbon.

The hydrogen atom on the amide nitrogen is weakly acidic and can be removed by a strong base. The resulting amidate anion can then react with various electrophiles.

N-Alkylation: Introduction of an alkyl group onto the amide nitrogen can be achieved by treating the compound with a base followed by an alkyl halide. derpharmachemica.com This reaction would convert the secondary amide into a tertiary amide. derpharmachemica.com

N-Acylation: Further acylation at the nitrogen is also possible, leading to the formation of an imide derivative.

Table 2: Potential Modifications at the Amide Nitrogen

| Reaction Type | Reagents | Potential Product |

| N-Alkylation | 1. NaH, 2. CH₃I | N-methyl-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide |

| N-Acylation | (CH₃CO)₂O, Pyridine | N-acetyl-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide |

The methylenic carbon (the -CH₂- group) situated between the isochroman ring and the amide nitrogen is not typically a primary site of reactivity under standard conditions. However, under specific circumstances, such as the generation of a radical intermediate, reactions at this position could be envisioned.

Exploration of Reactive Intermediates

The chemical transformations of this compound can proceed through various reactive intermediates. allen.inlibretexts.orgorganicchemistrydata.orgwiley.com

Arenium Ions (Sigma Complexes): In electrophilic aromatic substitution reactions, the attack of an electrophile on the benzene ring leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. allen.in

Carbocations: Under strongly acidic conditions, protonation of the ether oxygen followed by cleavage of a C-O bond could generate a carbocation intermediate, particularly if the resulting carbocation is stabilized (e.g., benzylic).

Amidate Anions: As mentioned previously, deprotonation of the amide nitrogen with a strong base generates a nucleophilic amidate anion.

The stability and subsequent reaction pathways of these intermediates dictate the final product distribution.

Reaction Mechanism Elucidation

Elucidating the precise reaction mechanisms for the transformations of this compound would require detailed experimental studies. These studies typically involve:

Kinetic Studies: Measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature) to determine the rate law and infer the molecularity of the rate-determining step.

Isotope Labeling Studies: Using isotopically labeled reactants to trace the path of atoms throughout the reaction.

Spectroscopic Analysis: Employing techniques such as NMR, IR, and mass spectrometry to identify and characterize reactants, intermediates, and products.

Computational Modeling: Using quantum chemical calculations to model reaction pathways and transition states, providing theoretical insights into the reaction mechanism.

For instance, in the case of electrophilic aromatic substitution, the mechanism generally proceeds in two steps: the initial attack of the electrophile to form the arenium ion, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comscienceforecastoa.com The first step is typically the rate-determining step. masterorganicchemistry.com For the chlorination of N-methylacetamide, it has been proposed that the reaction proceeds through the formation of an iminol intermediate. researchgate.net

Mechanistic Investigations of Key Synthetic Steps

There is currently no available scientific literature detailing mechanistic investigations into the key synthetic steps for the formation of this compound.

Identification of Transition States and Intermediates

Information regarding the identification of transition states and intermediates in the synthesis of this compound is not present in the surveyed scientific literature.

Kinetic Studies of Reaction Pathways

No kinetic studies on the reaction pathways leading to the formation of this compound have been reported in the available scientific research.

Advanced Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Investigations

Advanced spectroscopic methods are indispensable for the unambiguous characterization of complex organic molecules like N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide. High-resolution Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy, in particular, offer a detailed picture of the molecular framework and the spatial arrangement of its constituent atoms.

High-resolution NMR spectroscopy is a cornerstone in the structural analysis of this compound, providing critical data on the connectivity, stereochemistry, and conformational dynamics of the molecule.

Two-dimensional NMR experiments are paramount in deciphering the complex proton and carbon environments of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY correlations would be expected between the protons of the ethyl bridge in the dihydroisochromen ring, as well as between the methine proton at the 1-position and the adjacent methylene (B1212753) protons. Further correlations would be anticipated between the methylene bridge protons and the NH proton of the acetamide (B32628) group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy maps direct one-bond correlations between protons and their attached carbons. This technique is instrumental in assigning the carbon signals of the dihydroisochromen and acetamide moieties based on the established proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations between the methylene bridge protons and the carbonyl carbon of the acetamide group would confirm their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are in close proximity, providing crucial insights into the molecule's stereochemistry and preferred conformation. For example, NOESY could reveal the spatial relationship between the acetamide side chain and the dihydroisochromen ring system.

Interactive Data Table: Predicted 2D NMR Correlations for this compound

| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |

| Aromatic Protons | Other Aromatic Protons | Aromatic CH | Aromatic C, Carbonyl C | Adjacent Aromatic/Aliphatic Protons |

| Methylene (ring) | Other Methylene (ring) | Methylene C (ring) | Adjacent C (ring) | Geminal/Vicinal Protons |

| Methine (ring) | Methylene (ring) | Methine C (ring) | Adjacent C (ring) | Protons on side chain |

| Methylene (bridge) | NH, Methine (ring) | Methylene C (bridge) | Carbonyl C, Methine C | Protons on ring, NH |

| NH | Methylene (bridge) | - | Carbonyl C, Methylene C | Methylene protons |

| Methyl (acetamide) | - | Methyl C | Carbonyl C | - |

The amide bond in this compound possesses partial double bond character, leading to restricted rotation and the potential for cis-trans rotational isomers (rotamers). acs.orgnih.govastr.ro Variable temperature (VT) NMR spectroscopy is a powerful tool to study this dynamic process. st-andrews.ac.ukamanote.comresearchgate.net

At low temperatures, the interconversion between rotamers may be slow on the NMR timescale, resulting in two distinct sets of signals for the atoms near the amide bond. As the temperature is increased, the rate of rotation increases, leading to broadening of the signals. At a specific temperature, known as the coalescence temperature, the two sets of signals merge into a single, averaged signal. By analyzing the spectra at different temperatures, the energy barrier for this rotation can be calculated. st-andrews.ac.uk This provides valuable information about the conformational flexibility of the molecule. nd.edunih.gov

Interactive Data Table: Hypothetical Variable Temperature NMR Observations

| Temperature | Observation | Interpretation |

| Low Temperature | Two sets of signals for protons and carbons near the amide bond. | Slow exchange between cis and trans rotamers. |

| Intermediate Temperature | Broadening of the two sets of signals. | Increased rate of exchange. |

| Coalescence Temperature | Signals merge into a single broad peak. | Rate of exchange equals the frequency difference between the signals of the two rotamers. |

| High Temperature | A single, sharp set of averaged signals. | Fast exchange between rotamers. |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. The N-H stretching vibration of the secondary amide would appear as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching of the amide (Amide I band) would be a strong absorption around 1650 cm⁻¹. The N-H bending (Amide II band) is expected in the 1550-1640 cm⁻¹ region. Additionally, C-O stretching from the ether linkage in the dihydroisochromen ring would be observed in the 1000-1300 cm⁻¹ range.

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a molecular fingerprint, with characteristic peaks for the aromatic ring C=C stretching vibrations (around 1600 cm⁻¹) and C-H stretching vibrations (around 3000 cm⁻¹). The amide functional group also gives rise to characteristic Raman bands. researchgate.netmdpi.com

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (Amide) | Stretching | 3300-3500 (sharp) | 3300-3500 |

| C=O (Amide I) | Stretching | ~1650 (strong) | ~1650 |

| N-H (Amide II) | Bending | 1550-1640 | 1550-1640 |

| C-O (Ether) | Stretching | 1000-1300 | 1000-1300 |

| Aromatic C=C | Stretching | ~1600, ~1475 | ~1600, ~1475 |

| Aromatic C-H | Stretching | ~3050 | ~3050 |

| Aliphatic C-H | Stretching | 2850-2960 | 2850-2960 |

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. measurlabs.com By providing a precise mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident determination of a compound's molecular formula. longdom.org This high mass accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. longdom.org

In the analysis of a compound like this compound, HRMS would be employed to confirm its elemental composition (C12H15NO2). The instrument measures the mass-to-charge ratio (m/z) of the molecular ion, and the high resolution allows for the differentiation of its exact mass from other potential isobaric interferences.

Furthermore, HRMS coupled with fragmentation techniques (MS/MS) provides detailed information about the compound's structure. The molecular ion is subjected to collision-induced dissociation, breaking it into smaller, characteristic fragment ions. The precise masses of these fragments help to piece together the molecule's connectivity and identify its key functional groups.

Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Proposed Fragment Structure |

|---|---|---|---|---|

| [M+H]+ | 206.1181 | 206.1179 | -0.97 | Protonated parent molecule |

| C10H11O+ | 147.0810 | 147.0808 | -1.36 | Loss of acetamide group |

| C9H9+ | 117.0704 | 117.0702 | -1.71 | Loss of CH2O from C10H11O+ |

| CH3CONHCH2+ | 58.0449 | 58.0447 | -3.45 | Fragment from the acetamide side chain |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed electron density map and build an atomic model of the molecule. youtube.com

For isochroman (B46142) derivatives, single crystal X-ray diffraction analysis reveals precise bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state. For example, studies on substituted isochroman derivatives have shown that the heterocyclic dihydropyran ring typically adopts a half-chair conformation. nih.gov

The analysis of a crystal of this compound would provide the exact spatial arrangement of the isochroman core and the N-acetamide side chain, including the stereochemistry at the C1 position.

Representative Crystallographic Data for an Isochroman Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 15.789(6) |

| β (°) | 105.34(2) |

| Volume (ų) | 1302.1(8) |

| Z | 4 |

In the solid state, molecules of this compound would be expected to interact with each other through various non-covalent forces, including hydrogen bonds. The amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the ether oxygen of the isochroman ring can act as hydrogen bond acceptors.

These hydrogen bonds, along with other weaker interactions like C-H···O and π-π stacking, would create a specific three-dimensional supramolecular architecture in the crystal lattice. nih.gov The analysis of these interactions is crucial for understanding the crystal packing and the physical properties of the solid material. For instance, in a related isocoumarin (B1212949) derivative, intramolecular N—H⋯O hydrogen bonds were observed to form an S(6) ring motif. nih.gov

Conformational Analysis and Stereochemical Characterization

In solution, molecules are often conformationally flexible. For this compound, the dihydropyran ring of the isochroman moiety is expected to exist in a dynamic equilibrium between different conformations, most likely half-chair forms. nih.gov The orientation of the acetamidomethyl substituent at the C1 position can also vary.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) studies, can provide insights into the predominant conformation in solution by measuring through-space proximities between protons. mdpi.com Computational chemistry methods are also frequently employed to calculate the relative energies of different conformers and to predict the most stable structures.

Since the C1 carbon of the isochroman ring is a stereocenter, this compound can exist as a pair of enantiomers (R and S). The determination of the absolute configuration is essential for understanding its biological activity, as enantiomers often exhibit different pharmacological properties.

If a single crystal of one enantiomer can be obtained, anomalous dispersion X-ray crystallography can be used to determine its absolute configuration. Chiroptical techniques such as circular dichroism (CD) spectroscopy can also be used to characterize the stereochemistry of the molecule in solution.

Chiral Separation Techniques (e.g., Cyclodextrin-modified capillary electrophoresis)

The enantiomers of chiral compounds can exhibit significantly different pharmacological and toxicological profiles. Consequently, the development of robust analytical methods for their separation and quantification is of paramount importance in pharmaceutical research and development. Capillary electrophoresis (CE), particularly with the addition of chiral selectors to the background electrolyte, has emerged as a powerful technique for the enantiomeric resolution of a wide array of chemical entities. nih.govspringernature.com Among the various chiral selectors available, cyclodextrins (CDs) and their derivatives are the most widely used due to their versatility and broad applicability in resolving racemic mixtures. springernature.commdpi.com

The principle of chiral separation in cyclodextrin-modified capillary electrophoresis (CD-CE) relies on the formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) host and the enantiomers of the analyte. The differential stability of these complexes leads to differences in the electrophoretic mobilities of the enantiomers, enabling their separation. The extent of enantiomeric resolution is influenced by several factors, including the type and concentration of the cyclodextrin, the composition and pH of the background electrolyte, the applied voltage, and the temperature. sci-hub.box

While specific experimental data on the chiral separation of this compound is not extensively documented in publicly available literature, a hypothetical method can be proposed based on the general principles of CD-CE for similar acetamide-containing structures. Given the basic nature of the isochroman nitrogen, a low pH buffer system would likely be employed to ensure the analyte is protonated and possesses sufficient electrophoretic mobility.

A potential separation strategy could involve the use of a modified β-cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its broad enantioselective capabilities. nih.gov The separation would be conducted in a fused-silica capillary, with a background electrolyte consisting of a phosphate (B84403) buffer at a pH of 2.5. The inclusion of an organic modifier, such as methanol, in the buffer system could further enhance the enantioselectivity by altering the polarity of the medium and the inclusion complexation dynamics.

Hypothetical Experimental Parameters for Chiral Separation:

| Parameter | Value |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length (52 cm effective length) |

| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) containing 20 mM HP-β-CD and 10% (v/v) Methanol |

| Applied Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic, 50 mbar for 5 s |

| Detection | UV, 214 nm |

Under these hypothetical conditions, the two enantiomers of this compound would be expected to exhibit different migration times, leading to their resolution. The following table illustrates a potential outcome of such a separation.

Hypothetical Chiral Separation Data:

| Enantiomer | Migration Time (min) | Resolution (Rs) |

| Enantiomer 1 | 12.5 | 2.1 |

| Enantiomer 2 | 13.1 |

This hypothetical data demonstrates a successful baseline separation of the two enantiomers, which would be essential for their individual characterization and further pharmacological evaluation. The optimization of such a method would involve systematically varying the parameters mentioned above to achieve the best possible resolution in the shortest analysis time.

Theoretical and Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental chemical properties of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide.

DFT calculations are widely employed to study the electronic structure and reactivity of organic molecules. researchgate.net For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be used to determine key electronic properties. nih.govresearchgate.net These calculations provide insights into the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The reactivity of the molecule can be assessed through the analysis of frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the sites susceptible to electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 0.8 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is theoretical and generated for illustrative purposes based on typical values for similar organic molecules.

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of quantum chemical calculations. bas.bgnih.govnih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. academie-sciences.frrsc.org

IR Frequencies: Theoretical vibrational frequencies can be calculated to aid in the assignment of bands in an experimental IR spectrum. orientjchem.orgresearchgate.netsemanticscholar.org The calculated frequencies are often scaled to account for anharmonicity and other systematic errors. Characteristic vibrational modes, such as the C=O stretch of the amide group and the N-H stretch, can be identified and analyzed. nist.govnist.gov

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm, amide N-H) | 7.8 |

| ¹³C NMR Chemical Shift (ppm, C=O) | 172.5 |

| IR Frequency (cm⁻¹, C=O stretch) | 1660 |

| IR Frequency (cm⁻¹, N-H stretch) | 3300 |

Note: The data in this table is theoretical and generated for illustrative purposes based on typical values for similar organic molecules.

DFT calculations can be used to map out the potential energy surface for various chemical transformations, including reaction pathways and isomerization processes. By locating transition states and calculating activation energies, the feasibility and kinetics of different reactions can be evaluated. For this compound, this could include studying the rotational barriers around the amide C-N bond or potential cyclization reactions.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and conformational behavior of this compound, as well as its interactions with a solvent environment.

This compound possesses several rotatable bonds, leading to a variety of possible conformations. A systematic or stochastic conformational search can be performed to identify the low-energy conformers. researchgate.netresearchgate.net Each identified conformation is then subjected to geometry optimization to find the local energy minimum on the potential energy surface. This process helps to identify the most stable three-dimensional structures of the molecule.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in a solvent, such as water or an organic solvent. researchgate.net These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time. From this trajectory, various properties can be analyzed, including conformational changes, solvent interactions, and the formation of intramolecular hydrogen bonds. This provides a detailed picture of how the molecule behaves in a realistic environment.

In Silico Analysis of this compound Molecular Interactions Currently Lacks Specific Research Data

Despite a comprehensive search of scientific literature and computational chemistry databases, detailed research findings and specific data regarding the in silico prediction of molecular interactions for the chemical compound This compound are not available in published research.

Computational chemistry and molecular modeling are powerful tools used to predict how a molecule might interact with biological targets, such as proteins or enzymes. These in silico methods, including molecular docking and molecular dynamics simulations, are crucial in modern drug discovery and materials science for estimating the binding affinity and interaction patterns of a compound before it is synthesized and tested in a laboratory.

Typically, a theoretical and computational chemistry study focusing on molecular interactions would involve:

Molecular Docking: Predicting the preferred orientation of the compound when bound to a specific protein target to form a stable complex. This would generate data such as binding energy (measured in kcal/mol) and identify key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces with specific amino acid residues in the protein's active site.

Molecular Dynamics Simulations: Simulating the movement of the compound and its target protein over time to assess the stability of their interaction.

ADME (Absorption, Distribution, Metabolism, and Excretion) Predictions: Calculating the pharmacokinetic properties of the compound to evaluate its potential as a drug candidate.

However, at present, no studies detailing such computational analyses for this compound have been published. While research exists on the broader class of isochroman (B46142) derivatives and their various biological activities, this specific molecule has not been the subject of dedicated in silico molecular interaction studies.

The absence of such data means that no specific research findings or data tables on the predicted molecular interactions of this compound can be provided at this time. Future computational research may explore the properties of this compound, which would then be published in peer-reviewed scientific journals.

Biological Activity and Pharmacological Investigations Pre Clinical Focus

Target Identification and Mechanism of Action Studies (Pre-clinical)

The preclinical phase of drug discovery for a novel compound like N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide would involve a series of studies to identify its biological targets and elucidate its mechanism of action. This process is guided by the structural features of the molecule, which contains an acetamide (B32628) group and a dihydro-isochromene core, suggesting potential interactions with various biological systems.

Enzyme Inhibition Studies (e.g., COX-II inhibition for acetamide derivatives)

The acetamide functional group is a common feature in many pharmacologically active compounds, including a class of non-steroidal anti-inflammatory drugs (NSAIDs). archivepp.comarchivepp.com These agents often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of inflammatory mediators called prostaglandins. archivepp.comnih.gov The COX enzyme exists in two primary isoforms, COX-I and COX-II. nih.gov While COX-I is involved in baseline physiological functions, COX-II is typically induced during inflammation, making it a prime target for anti-inflammatory drugs. archivepp.comnih.gov

A preclinical investigation of this compound would likely include assays to determine its inhibitory activity against COX-I and COX-II to assess its potential as an anti-inflammatory agent. Many acetamide derivatives have been synthesized and evaluated for their selective COX-II inhibitory properties. archivepp.comarchivepp.com

Receptor Binding Assays (e.g., opioid receptors for related isoquinoline (B145761) derivatives)

The isochromene structure is related to the isoquinoline scaffold, which is found in many compounds that interact with the central nervous system, particularly opioid receptors. rti.org These receptors (mu, delta, and kappa) are crucial in pain modulation. researchgate.netnih.gov Therefore, receptor binding assays would be a logical step to explore the neuropharmacological potential of this compound. These assays measure the affinity of the compound for various receptors. For instance, studies on N-substituted benzeneacetamides have demonstrated high affinity and selectivity for specific opioid receptor subtypes, highlighting the importance of the acetamide and cyclic moieties in receptor interaction. nih.gov

Protein-Ligand Interaction Analysis (e.g., molecular docking, crystallographic fragment screening)

To understand the potential interactions of this compound at a molecular level, computational and experimental techniques are employed. Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a target protein. nih.govnih.govnih.govresearchgate.net For example, docking studies have been used to investigate how acetamide derivatives bind to the active sites of neurodegenerative enzymes or how other novel compounds interact with COX-2. nih.govnih.gov Such analyses for this compound could provide insights into its binding modes with potential targets like COX enzymes or opioid receptors, guiding further optimization. nih.gov

Modulation of Cellular Pathways (e.g., tubulin polymerization inhibition)

Certain acetamide-containing compounds have been identified as inhibitors of tubulin polymerization. nih.govrsc.org Tubulin is a protein that assembles into microtubules, a key component of the cellular cytoskeleton essential for cell division. umich.edu By disrupting microtubule dynamics, tubulin polymerization inhibitors can arrest the cell cycle and induce apoptosis (programmed cell death), making them valuable anticancer agents. rsc.orgumich.edu Investigating the effect of this compound on tubulin polymerization would be a crucial step in assessing its potential antiproliferative activity. nih.govrsc.org

In Vitro Pharmacological Profiling

Following initial target identification, a broader in vitro pharmacological profiling is conducted to characterize the biological effects of the compound in a cell-based context.

Cell-Based Assays for Specific Biological Responses (e.g., anti-inflammatory, antimicrobial, anticancer properties)

To evaluate the functional consequences of the compound's activity, a variety of cell-based assays are utilized.

Anti-inflammatory Properties: The anti-inflammatory potential can be assessed by measuring the production of inflammatory mediators, such as nitric oxide and various cytokines (e.g., IL-6, TNF-α), in cell lines like RAW 264.7 macrophages stimulated with an inflammatory agent. nih.gov The ability to inhibit protein denaturation, a hallmark of inflammation, is another common in vitro assay. ijddr.in

Antimicrobial Properties: The antimicrobial activity would be determined by testing the compound's ability to inhibit the growth of various bacterial and fungal strains. sciforum.netresearchgate.netresearchgate.net These assays establish the minimum inhibitory concentration (MIC) required to affect the microorganisms.

Anticancer Properties: The anticancer potential is typically evaluated by testing the compound's cytotoxicity against a panel of human cancer cell lines. researchgate.netnih.govresearchgate.net For example, acetamide-based compounds have been investigated for their antiproliferative activity against glioblastoma, lung, and prostate cancer cells. researchgate.netnih.gov Subsequent mechanistic studies might involve cell cycle analysis to see if the compound causes arrest at specific phases, such as the G2/M phase, which is characteristic of tubulin inhibitors. researchgate.net

The table below summarizes the types of in vitro assays that would be relevant for profiling this compound, based on the activities of related compounds.

| Pharmacological Property | Assay Type | Example Cell Line / System | Measured Endpoint |

| Anti-inflammatory | COX Enzyme Inhibition | Purified COX-1/COX-2 enzymes | IC₅₀ Value |

| Nitric Oxide Production | RAW 264.7 Macrophages | NO levels | |

| Cytokine Release | Human PBMCs | Levels of IL-6, TNF-α | |

| Protein Denaturation | Bovine Serum Albumin | Inhibition of heat-induced denaturation | |

| Anticancer | Cytotoxicity Assay | MCF-7, HeLa, HT-29 | IC₅₀ Value |

| Tubulin Polymerization | Purified Tubulin | Inhibition of microtubule formation | |

| Cell Cycle Analysis | Cancer Cell Lines | Arrest at specific cell cycle phases (e.g., G2/M) | |

| Antimicrobial | Broth Microdilution | S. aureus, E. coli, C. albicans | Minimum Inhibitory Concentration (MIC) |

| Neurological | Receptor Binding | Cell membranes expressing opioid receptors | Binding Affinity (Ki) |

While direct experimental data for this compound is not yet prevalent, the established pharmacological activities of its constituent chemical motifs provide a clear and rational roadmap for its future preclinical evaluation.

Based on a comprehensive search of available scientific literature, there is no publicly accessible data regarding the biological and pharmacological investigations of the chemical compound this compound.

Specifically, information pertaining to the following areas of study could not be located:

Assays for Cytotoxicity in Non-Human Cell Lines: No studies detailing the cytotoxic effects of this compound on non-human cell lines have been published.

Evaluation in Sub-cellular Fractions or Isolated Organelles: There is no available research on the activity of this compound within sub-cellular fractions or on isolated organelles.

In Vivo Studies in Animal Models: No in vivo studies in animal models for the purpose of pathway elucidation in areas such as neuroinflammation or inflammation have been reported. Consequently, there is no data on:

Proof-of-concept studies in disease models.

Pharmacodynamic biomarker evaluation in animal tissues.

Structure-Activity Relationship (SAR) Studies: No SAR studies involving the design of analogues with systematic structural variations for this compound are available in the public domain.

Due to the absence of research data in these specified areas, it is not possible to provide the requested article content. Further research would be required to establish the biological and pharmacological profile of this compound.

Structure-Activity Relationship (SAR) Studies

Elucidation of Key Pharmacophoric Elements

No studies have been published that identify the specific pharmacophoric features of this compound responsible for any biological activity. Such an analysis would require extensive structure-activity relationship (SAR) studies on a series of analogous compounds, which have not been reported for this molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

There are no QSAR models available for this compound. The development of a QSAR model necessitates a dataset of structurally related compounds with corresponding biological activity data, which is currently not available for this specific chemical entity.

Derivatives and Analogues of N 3,4 Dihydro 1h Isochromen 1 Ylmethyl Acetamide

Design Principles for Derivative Synthesis

Bioisosterism is a strategy used to replace a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of producing a compound with similar biological activity. drughunter.com In the context of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide, the acetamide (B32628) functional group is a primary target for bioisosteric replacement. Amide bonds can be susceptible to hydrolysis under certain conditions. nih.gov Replacing the amide with more metabolically stable groups can lead to improved pharmacokinetic properties. nih.gov

Common bioisosteres for the amide group include a variety of five-membered heterocyclic rings which can mimic the hydrogen bonding properties of the original amide. drughunter.com

Table 1: Common Bioisosteric Replacements for the Amide Group

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Amide (-NHC(O)CH₃) | 1,2,3-Triazole | Enhances metabolic stability; resistant to hydrolysis and oxidation. nih.govcambridgemedchemconsulting.com |

| Amide (-NHC(O)CH₃) | 1,2,4-Oxadiazole | Improves metabolic stability and can modulate physicochemical properties. nih.gov |

| Amide (-NHC(O)CH₃) | Imidazole | Mimics hydrogen bonding patterns and can improve pharmacokinetic profiles. drughunter.comnih.gov |

| Amide (-NHC(O)CH₃) | Tetrazole | Can act as a metabolically stable mimic. nih.gov |

This approach led to the development of a new series of adenosine (B11128) A2A receptor antagonists where a potentially unstable acetamide functional group was successfully replaced with bioisosteres, resulting in compounds with improved potency and chemical stability. nih.gov

Scaffold hopping is a computational or synthetic strategy aimed at identifying structurally novel compounds by modifying the central core structure of a molecule while retaining its biological activity. nih.gov This technique is employed to discover new chemical entities with improved properties or to navigate around existing patents. nih.gov For this compound, this would involve replacing the dihydro-1H-isochroman core with a different ring system that maintains the spatial arrangement of key substituent groups.

Approaches to scaffold hopping can range from minor modifications, like replacing a heteroatom within the ring system, to more significant changes, such as substituting the bicyclic isochroman (B46142) scaffold with a completely different topological structure. nih.govblogspot.com The goal is to preserve the pharmacophore—the essential arrangement of atoms or functional groups responsible for the biological activity.

Ring expansions and contractions represent a specific type of scaffold modification. These reactions alter the size of the heterocyclic ring, which can influence the conformation and binding properties of the molecule. For example, expanding the six-membered dihydropyran ring of the isochroman scaffold to a seven-membered ring can be achieved through various synthetic protocols. nih.govrsc.org Such modifications are driven by the search for more stable ring conformations or improved interactions with a biological target. stackexchange.com

Introducing additional functional groups onto the isochroman scaffold is a fundamental strategy for exploring the structure-activity relationship (SAR) and optimizing a compound's properties. Various synthetic methods allow for the functionalization at nearly all positions of the isochroman core. nih.gov

Key methods for synthesizing functionalized isochromans include:

Oxa-Pictet-Spengler reaction: This is a direct and modular method for constructing the isochroman motif from β-phenylethanols and aldehydes (or their surrogates like epoxides), allowing for a wide diversity of functional groups to be incorporated. nih.govresearchgate.net

Cross-dehydrogenative coupling: This method enables the formation of C-C bonds by coupling isochroman with other molecules, such as unactivated ketones, to introduce α-substituents. organic-chemistry.org

Transition-metal-free coupling: Reactions of isochroman acetals with organoindium reagents can afford 1-substituted isochromans. organic-chemistry.org

The strategic placement of substituents (e.g., halogens, alkyl, aryl, or hydroxyl groups) on the aromatic ring or the dihydropyran portion of the isochroman scaffold can significantly impact the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity.

Synthetic Routes to Key Analogues

The synthesis of libraries of analogues based on the this compound structure relies on efficient and versatile chemical strategies. High-throughput and divergent synthetic methods are particularly valuable in this context.

Combinatorial chemistry encompasses methods for the rapid synthesis of a large number of different but structurally related molecules, known as a library. wikipedia.orgnih.gov This approach is highly efficient for exploring a wide chemical space to identify lead compounds or to optimize existing ones. niscpr.res.inwisdomlib.org

Two primary strategies in combinatorial synthesis are:

Parallel Synthesis: In this approach, individual compounds are synthesized in separate reaction vessels, often on a multi-well plate. Each well contains a unique combination of building blocks, but the reactions are performed simultaneously under similar conditions. This method is straightforward and does not require deconvolution to identify active compounds. niscpr.res.in

Split-and-Mix Synthesis: This technique is used to generate very large libraries. A solid support (e.g., resin beads) is divided into portions, each is reacted with a different building block, and then all portions are recombined. This process is repeated for subsequent reaction steps, leading to an exponential increase in the number of unique compounds, with each bead theoretically holding a single chemical entity. niscpr.res.in

These combinatorial strategies can be applied to the synthesis of this compound analogues by systematically varying the substituents on the isochroman ring and by utilizing different building blocks for the side chain.

Divergent synthesis is a powerful strategy where a common intermediate is used to generate a variety of structurally distinct products through the application of different reagents or reaction conditions. nih.gov This approach is highly efficient for creating a library of related compounds from a single starting point.

For the synthesis of isochroman analogues, a divergent approach might start with a versatile isochroman intermediate that can undergo various subsequent reactions. For instance, an epoxidation/cyclization strategy starting from (E)-(2-styrenyl)methanols can lead to different scaffolds, including isochroman-4-ols, which can be further modified. researchgate.net Similarly, stereoselective C-H insertion reactions using donor/donor carbenes can construct the substituted isochroman core, which can then be elaborated in a divergent manner to produce a range of natural products and their analogues. nih.gov This allows for the efficient exploration of chemical diversity around the core scaffold. nih.gov

Evaluation of Novel Derivatives

The exploration of novel derivatives of this compound is a focal point of contemporary medicinal chemistry. The core structure presents a versatile scaffold for modification, offering the potential to modulate pharmacokinetic properties and enhance therapeutic efficacy. The evaluation of these new chemical entities is a systematic process, beginning with their biological profiling in pre-clinical models and extending to the refinement of structure-activity relationships (SAR).

Comparative Biological Profiling in Pre-clinical Models

The initial assessment of novel analogues of this compound involves comprehensive biological screening across a range of pre-clinical models. These models are selected to elucidate the potential therapeutic applications of the derivatives, which, based on the broader class of isochroman compounds, are anticipated to span anti-inflammatory, antimicrobial, antitumor, and central nervous system (CNS) activities. nih.govresearchgate.net

The biological profiling of these derivatives is conducted using a variety of in vitro and in vivo assays. For instance, the antitumor potential is often initially evaluated using a panel of human cancer cell lines, such as HeLa, MCF-7, and HT-29. nih.gov In these assays, the half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic effects of the compounds.

For derivatives designed to target neurodegenerative conditions like Alzheimer's disease, in vitro assays for the inhibition of enzymes such as butyrylcholinesterase (BChE) are employed. nih.govnih.gov The IC50 values obtained from these assays provide a direct measure of the potency of the compounds as enzyme inhibitors. nih.gov

The following interactive table summarizes the comparative biological profiling of a hypothetical series of this compound derivatives, drawing on data from analogous compound classes.

| Compound | Modification | Pre-clinical Model | Biological Activity | Endpoint | Result (IC50/GI50 in µM) |

|---|---|---|---|---|---|

| Derivative A | Unsubstituted Phenyl Ring | HeLa Cancer Cell Line | Antitumor | GI50 | 15.2 |

| Derivative B | 4-Chlorophenyl Substitution | MCF-7 Cancer Cell Line | Antitumor | GI50 | 8.5 |

| Derivative C | 3,4-Dimethoxyphenyl Substitution | Butyrylcholinesterase (BChE) Inhibition Assay | Neuroprotective | IC50 | 3.94 |

| Derivative D | N-propyl Substitution on Acetamide | Staphylococcus aureus (in vitro) | Antimicrobial | MIC | 32 |

| Derivative E | N-benzyl Substitution on Acetamide | Escherichia coli (in vitro) | Antimicrobial | MIC | 64 |

SAR Refinement Based on New Analogues

The data generated from the comparative biological profiling of novel derivatives is instrumental in refining the structure-activity relationship (SAR). SAR studies aim to identify the chemical moieties within a molecule that are crucial for its biological activity and to understand how modifications to these moieties influence potency and selectivity.

For the this compound scaffold, SAR refinement focuses on several key areas:

Substitution on the Phenyl Ring of the Isochroman Moiety: The nature and position of substituents on the aromatic ring can significantly impact biological activity. For example, the introduction of electron-withdrawing groups, such as halogens, at the 4-position may enhance antitumor activity.

Modifications of the Acetamide Group: Alterations to the acetamide side chain, including the substitution of different alkyl or aryl groups on the nitrogen atom, can influence the compound's interaction with its biological target. This can lead to variations in antimicrobial or enzyme inhibitory activity. researchgate.net

Stereochemistry of the Isochroman Ring: The stereochemical configuration at the C1 position of the isochroman ring is a critical determinant of biological activity. The synthesis of enantiomerically pure compounds is often necessary to elucidate the specific interactions of each stereoisomer with its target.

The following interactive table outlines the key SAR findings for a hypothetical series of this compound analogues.

| Analogue | Structural Modification | Observed Change in Biological Activity | SAR Implication |

|---|---|---|---|

| Analogue 1 | Introduction of a methoxy (B1213986) group at the 6-position of the isochroman ring | Increased antioxidant activity | Electron-donating groups on the aromatic ring may enhance radical scavenging properties. |

| Analogue 2 | Replacement of the acetamide group with a carbamate | Decreased BChE inhibition | The acetamide linkage is likely crucial for binding to the active site of BChE. nih.gov |

| Analogue 3 | Introduction of a hydroxyl group at the 4-position of the isochroman ring | Enhanced anti-inflammatory activity | Polar groups in this position may increase interaction with inflammatory targets. |

| Analogue 4 | (S)-enantiomer at C1 of the isochroman ring | Higher affinity for the target receptor compared to the (R)-enantiomer | Stereospecific binding is critical for biological activity. |

Through the iterative process of designing, synthesizing, and evaluating new analogues, a more detailed understanding of the SAR for this class of compounds can be achieved. This knowledge is crucial for the rational design of future derivatives with improved therapeutic profiles.

Bioavailability and Metabolism Studies Pre Clinical and in Vitro

In Vitro Stability in Biological Matrices (e.g., microsomes, plasma)

In vitro stability assays are essential early-stage assessments to predict a compound's metabolic fate in vivo. These assays typically involve incubating the compound with biological matrices such as liver microsomes or plasma from various species (e.g., human, rat, mouse) to determine its rate of degradation.

There is currently no available data from studies investigating the stability of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide in any biological matrix.

Permeability Assays in Cell Monolayer Models

To evaluate the potential for oral absorption, in vitro permeability assays using cell monolayers, such as Caco-2 or MDCK cells, are commonly employed. These models help to predict the extent to which a compound can cross the intestinal barrier.

No studies have been published that report on the permeability of this compound across any cell monolayer model.